molecular formula C25H17F2NOS2 B11101778 N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide

Cat. No.: B11101778
M. Wt: 449.5 g/mol
InChI Key: AOMTXNQTVKBFHD-UHFFFAOYSA-N
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Description

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide is an organic compound characterized by the presence of phenylsulfanyl groups and difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the synthesis of the phenylsulfanyl intermediate. This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.

    Coupling Reaction: The phenylsulfanyl intermediate is then coupled with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding benzamide derivative.

    Substitution: The fluorine atoms in the difluorobenzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Benzamide derivatives

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with proteins or enzymes, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C25H17F2NOS2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide

InChI

InChI=1S/C25H17F2NOS2/c26-23-13-7-12-22(24(23)27)25(29)28-17-14-20(30-18-8-3-1-4-9-18)16-21(15-17)31-19-10-5-2-6-11-19/h1-16H,(H,28,29)

InChI Key

AOMTXNQTVKBFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)NC(=O)C3=C(C(=CC=C3)F)F)SC4=CC=CC=C4

Origin of Product

United States

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